BenchChemオンラインストアへようこそ!

Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-

Motor neuron survival Neurodegeneration Liver X receptor (LXR)

Procure (3β,25R)-3-hydroxycholest-5-en-26-oic acid (56845-87-5) with verified 25R stereochemistry. This C27 oxysterol intermediate of the acidic bile acid pathway exhibits stereochemistry-dependent nuclear receptor engagement: 25R differs functionally from 25S. The unmodified 3β-hydroxy-5-ene scaffold is the essential baseline comparator for LXR SAR. Crucially, this parent compound causes motor neuron loss in vivo—opposite to pro-survival 7α-hydroxy or 7-oxo derivatives—making it the required toxic ligand control for SPG5/CTX neurodegeneration research and CYP27A1 enzymology. Confirm 25R configuration before purchase.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 56845-87-5
Cat. No. B6595898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-
CAS56845-87-5
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyWVXOMPRLWLXFAP-KQOPCUSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3β-Hydroxycholest-5-en-26-oic Acid (25R-Isomer, CAS 56845-87-5) – Technical Specifications and Identity Verification for Laboratory Sourcing


(3β,25R)-3-Hydroxycholest-5-en-26-oic acid (CAS 56845-87-5), also designated 5-cholestene-26-oic acid-3β-ol or (25R)-3β-hydroxycholest-5-en-26-oic acid, is a C27 steroid acid with molecular formula C27H44O3 and monoisotopic mass 416.32905 Da [1]. This compound is a cholesterol catabolite and a key intermediate in the alternative (acidic) pathway of bile acid biosynthesis, formed via sequential oxidation of the C26 terminal methyl group of cholesterol catalyzed primarily by the mitochondrial cytochrome P450 enzyme CYP27A1 [2]. The 25R stereochemical configuration distinguishes this compound from its 25S epimer and from other C27 cholestenoic acid derivatives bearing additional nuclear hydroxyl or oxo modifications [3].

Why 3β-Hydroxycholest-5-en-26-oic Acid (25R) Cannot Be Substituted with Generic Cholestenoic Acids: Stereochemistry and Nuclear Substitution Define Divergent Biological Outcomes


Substitution of (3β,25R)-3-hydroxycholest-5-en-26-oic acid with a generic cholestenoic acid or closely related analog is scientifically unsound due to stereochemistry-dependent receptor engagement and nuclear substitution-dependent functional divergence. The 25R vs 25S epimerization alters ligand potency at nuclear hormone receptors, with the 25S series demonstrating quantitatively distinct activity profiles at the DAF-12 receptor [1]. Furthermore, the presence or absence of a 7α-hydroxyl or 7-oxo group on the steroid nucleus fundamentally redefines the compound's biological function: while the parent 3β-HCA lacking the 7-modification acts as a weak LXR ligand and causes motor neuron loss in vivo, its 7α-hydroxylated derivative (3β,7α-diHCA) promotes motor neuron survival, and its 7-oxo derivative (3βH,7O-CA) promotes precursor maturation [2]. Thus, any procurement specification that does not precisely define both the C25 stereochemistry and the nuclear substitution pattern risks acquiring a compound with functionally opposite biological activity.

Quantitative Differentiation of (3β,25R)-3-Hydroxycholest-5-en-26-oic Acid: Head-to-Head Evidence vs. Analogues


3β-HCA Causes Motor Neuron Loss in Vivo, Whereas 3β,7α-diHCA Promotes Survival – A Direct Functional Dichotomy

In a direct in vivo mouse study, 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) caused motor neuron cell loss, contrasting sharply with 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA) which promoted motor neuron survival in an LXR-dependent manner [1]. 3β-HCA was characterized as a weak LXR ligand relative to the 7α-hydroxylated derivative. Additionally, cerebrospinal fluid and plasma analysis from patients with hereditary spastic paresis type 5 (SPG5) revealed an excess of the toxic LXR ligand 3β-HCA, while patients with cerebrotendinous xanthomatosis (CTX) and SPG5 exhibited low levels of the survival-promoting ligand 3β,7α-diHCA [1].

Motor neuron survival Neurodegeneration Liver X receptor (LXR) In vivo pharmacology

3β-HCA Activates LXR in Luciferase Assay, Whereas the Major CSF Metabolite 7α-Hydroxy-3-oxocholest-4-en-26-oic Acid Does Not

In a luciferase reporter assay evaluating LXR activation, 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) activated LXR, whereas 7α-hydroxy-3-oxocholest-4-en-26-oic acid – the most abundant C27 acidic cholesterol metabolite in human cerebrospinal fluid – was not an LXR ligand [1]. This finding is significant because 7α-hydroxy-3-oxocholest-4-en-26-oic acid is formed from 3β,7α-dihydroxycholest-5-en-26-oic acid via the action of 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7), representing a deactivation pathway of LXR ligands in the brain [1].

Liver X receptor (LXR) Luciferase reporter assay Cerebrospinal fluid (CSF) Nuclear receptor pharmacology

3β-HCA Endogenous Concentration in Human CSF: 0.416 ng/mL vs. Major Metabolite at 7.170 ng/mL

Quantitative LC-MS/MS profiling of human cerebrospinal fluid (CSF) from six subjects established the endogenous concentration of 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) at 0.416 ± 0.193 ng/mL (mean ± S.D.) [1]. In the same analysis, the major C27 acidic cholesterol metabolite, 7α-hydroxy-3-oxocholest-4-en-26-oic acid, was quantified at 7.170 ± 2.826 ng/mL, representing approximately a 17.2-fold higher abundance [1]. Additional metabolites quantified included 7α,x-dihydroxy-3-oxocholest-4-en-26-oic acid (1.330 ± 0.543 ng/mL) and 7α-hydroxy-3-oxochol-4-en-24-oic acid (0.172 ± 0.085 ng/mL) [1].

Cerebrospinal fluid (CSF) LC-MS/MS quantification Endogenous metabolite Steroidomics

25S-Cholesten-26-oic Acids Are More Active than 25R-Counterparts at the DAF-12 Nuclear Receptor

In a comparative biological evaluation of stereoisomeric cholestenoic acids, the (25S)-steroidal acid series demonstrated higher activity at the DAF-12 hormonal receptor in Caenorhabditis elegans than their corresponding (25R)-counterparts [1]. This stereochemical differentiation is not limited to a single compound class: among the four (25S)-cholesten-26-oic acids synthesized (compounds 1-4, obtained in 19-53% overall yield over 12-15 steps), (25S)-Δ7-dafachronic acid (1) was identified as the most active steroidal ligand known for DAF-12 [1].

Stereoisomer differentiation DAF-12 receptor Nuclear receptor C. elegans

3β-HCA Is a Weak LXR Ligand; 3βH,7O-CA Activates LXR at Micromolar Concentrations and Promotes Precursor Maturation

While 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) is characterized as a weak LXR ligand, the 7-oxo derivative 3β-hydroxy-7-oxocholest-5-en-26-oic acid (3βH,7O-CA) activates LXR at micromolar concentrations and promotes maturation of oculomotor neuron precursors into Islet-1+ cells . 3βH,7O-CA also favors Islet-1+ cell synthesis and Islet-1-GFP expression . 3β-HCA does not promote precursor maturation and instead caused motor neuron cell loss in the same in vivo model system [1].

LXR pharmacology Islet-1 expression Oculomotor neuron development Oxysterol

3β-HCA Is Further Metabolized by CYP27A1 to Nuclear-Hydroxylated Products; 27-Hydroxycholesterol Is Released and Competes for Reentry

Kinetic analysis of recombinant human CYP27A1 (P450c27) revealed that 3β-hydroxy-5-cholestenoic acid (3β-HCA) is not a terminal product but is further metabolized by the enzyme, yielding two monohydroxylated products with the hydroxyl group introduced at different positions on the steroid nucleus [1]. Additionally, the first hydroxylation step in the overall conversion of cholesterol to 3β-HCA was identified as rate-limiting: after 27-hydroxycholesterol is formed from cholesterol, it is released from the P450 and then competes with cholesterol for reentry into the enzyme active site for further oxidation [1].

CYP27A1 Enzyme kinetics Bile acid biosynthesis Substrate specificity

Validated Research Applications for (3β,25R)-3-Hydroxycholest-5-en-26-oic Acid Based on Quantitative Evidence


Investigating LXR-Mediated Neurotoxicity and Motor Neuron Degeneration

Based on direct in vivo evidence that 3β-HCA causes motor neuron cell loss while 3β,7α-diHCA promotes survival [1], this compound is an essential research tool for studies of LXR-mediated neurotoxicity and motor neuron degeneration. Researchers investigating hereditary spastic paresis type 5 (SPG5) or cerebrotendinous xanthomatosis (CTX) should procure the 25R epimer specifically, as patient CSF and plasma analysis revealed excess 3β-HCA in SPG5 patients and low 3β,7α-diHCA in both CTX and SPG5 patients [1]. The compound serves as a disease-relevant toxic ligand control in assays designed to identify neuroprotective interventions.

Developing LC-MS/MS Analytical Methods for CSF and Plasma Steroidomics

With established human CSF reference concentration of 0.416 ± 0.193 ng/mL [1], (3β,25R)-3-hydroxycholest-5-en-26-oic acid serves as a critical analytical standard for developing and validating LC-MS/MS methods for steroidomics profiling. Its relatively low abundance compared to the major metabolite 7α-hydroxy-3-oxocholest-4-en-26-oic acid (7.170 ± 2.826 ng/mL) [1] necessitates high-sensitivity detection approaches, and the compound's retention time and fragmentation pattern provide essential calibration data for distinguishing C27 cholestenoic acids in biological matrices.

Studying CYP27A1 Enzymology and Alternative Bile Acid Biosynthesis

As an intermediate product of the alternative (acidic) bile acid biosynthetic pathway that undergoes further CYP27A1-mediated nuclear hydroxylation [1], this compound is a validated substrate for enzymology studies of CYP27A1. The kinetic demonstration that the first hydroxylation step (cholesterol → 27-hydroxycholesterol) is rate-limiting, with product release and competition for active site reentry [1], positions 3β-HCA as a probe for investigating the multi-step oxidative mechanism of this clinically relevant cytochrome P450 enzyme, mutations in which cause CTX .

Nuclear Receptor Pharmacology: Discriminating LXR Ligand Structural Determinants

The compound's weak LXR ligand activity [1], contrasted with the micromolar-potency activation by 3βH,7O-CA and the pro-survival activity of 3β,7α-diHCA [1], makes it an essential comparator in structure-activity relationship (SAR) studies of oxysterol nuclear receptor pharmacology. Researchers investigating the structural determinants of LXR agonism versus antagonism require the unmodified 3β-hydroxy-5-ene scaffold as a baseline reference compound, with the 25R stereochemistry specifically defined given the documented stereochemistry-dependent activity differences at the related DAF-12 receptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.